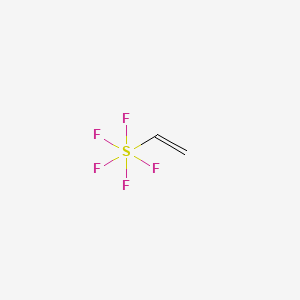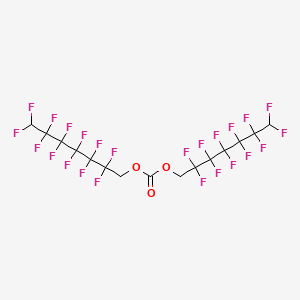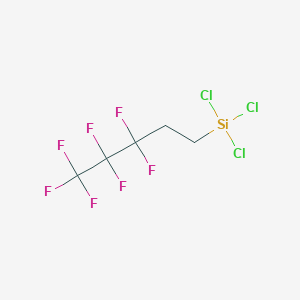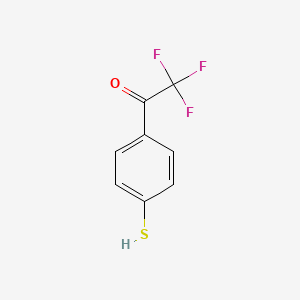
2-Cyclopropyl-6-fluorophenol
Overview
Description
2-Cyclopropyl-6-fluorophenol is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Autooxidation Mechanisms
2-Cyclopropyl-6-fluorophenol has been studied for its role in the autooxidation mechanisms of phenol derivatives. Research by Lee et al. (2005) involved the synthesis of cyclopropyl derivatives of phenol to investigate the mechanism of base-catalyzed autooxidation. This study highlighted the formation of phenoxyl radicals as key intermediates in the autooxidation process (Lee et al., 2005).
Transformation in Anaerobic Environments
Genthner et al. (1989) used isomeric fluorophenols, including this compound, to explore the anaerobic transformation of phenol to benzoate. Their findings indicated the formation of fluorobenzoic acids, demonstrating the compound's reactivity in specific anaerobic conditions (Genthner et al., 1989).
Photochemical Studies
Research on the photochemical behavior of related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, provides insights into the photochemistry of this compound. Studies like those by Mella et al. (2001) reveal the behavior of similar structures under irradiation and their potential transformations (Mella et al., 2001).
Polymerization Processes
The compound's utility in polymerization processes is exemplified by research on the polymerization of 2,5-didodecyl-1,4-dipropynylbenzene using molybdenum catalysts in the presence of 2-fluorophenol. Bly et al. (2005) demonstrated how the phenol and its derivatives influence the degree of polymerization, indicating its potential role in material science (Bly et al., 2005).
Catalysis in Organic Synthesis
This compound is also significant in catalytic processes. For example, research by Derosa et al. (2018) on the Chan-Lam cyclopropylation of phenols and azaheterocycles demonstrates the relevance of similar cyclopropyl compounds in catalytic reactions (Derosa et al., 2018).
Molecular Structure Studies
Studies on the molecular structure of compounds like 2-fluorophenol and 2,6-difluorophenol, as conducted by Vajda et al. (1993), can provide insights into the structural characteristics of this compound and its interaction potential (Vajda et al., 1993).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other phenolic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Cyclopropyl groups are known to be involved in various biochemical processes, including the biosynthesis of cyclopropane fatty acids . Fluorophenols, on the other hand, have been implicated in a variety of biological processes, including modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Pharmacokinetics
The presence of a fluorine atom may enhance the compound’s metabolic stability, as fluorine is known to form strong bonds with carbon, making it resistant to metabolic degradation .
Result of Action
The molecular and cellular effects of 2-Cyclopropyl-6-fluorophenol’s action are currently unknown due to the lack of specific studies on this compound .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its ability to interact with its targets . Additionally, the presence of other molecules could influence the compound’s bioavailability and its interactions with its targets .
Properties
IUPAC Name |
2-cyclopropyl-6-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBHRTFDDOMSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629133 | |
| Record name | 2-Cyclopropyl-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911817-90-8 | |
| Record name | 2-Cyclopropyl-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

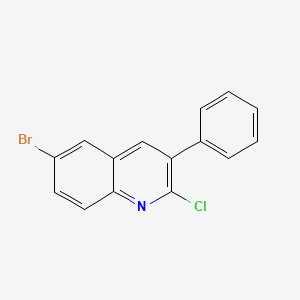
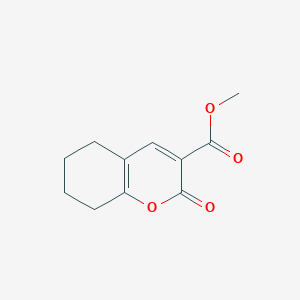
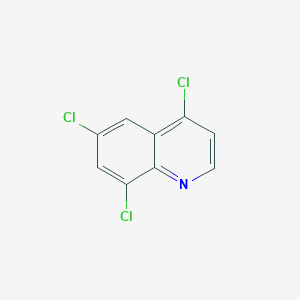

![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)

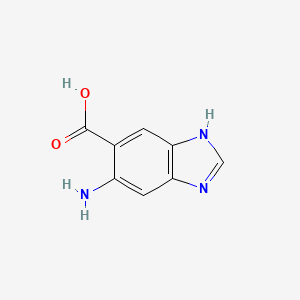
![Stannane, tributyl[4-(trifluoromethyl)phenyl]-](/img/structure/B3031918.png)
